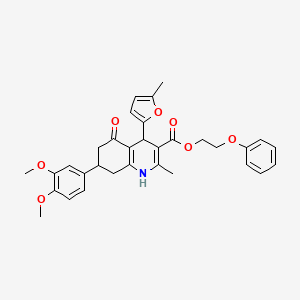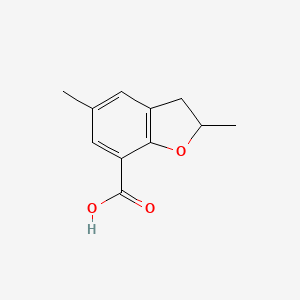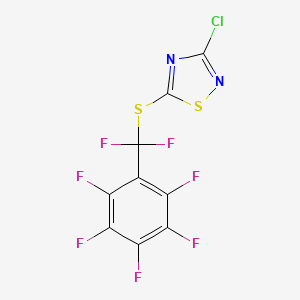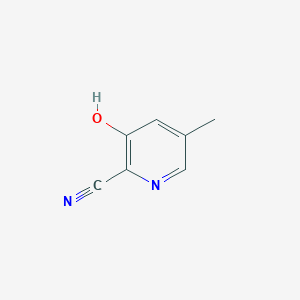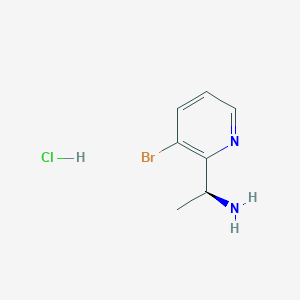
(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 3-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes followed by amination reactions. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a different pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopyridin-2-yl)ethanone
- 3-Bromoimidazo[1,2-a]pyridine
- N-(Pyridin-2-yl)amide
Uniqueness
(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride is unique due to its specific combination of a bromine atom and an ethanamine group attached to the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H10BrClN2 |
|---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
(1S)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
YGCIZBXYACYTQE-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)Br)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
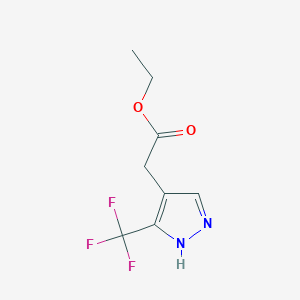
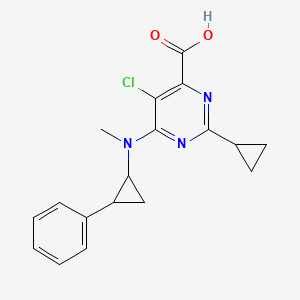


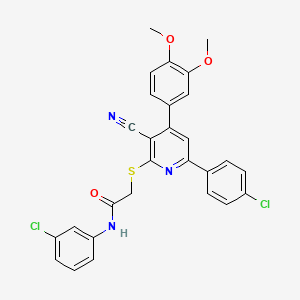

![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)
